Reduced Tumor-Initiating Activity of 10-MeBaP vs. BaP on Mouse Skin
The tumor-initiating activity of 10-MeBaP is substantially lower than that of its parent compound, benzo[a]pyrene (BaP). In a mouse skin initiation-promotion model, BaP at an initiating dose of 100 μg induced tumors in 40% of animals, while the lower dose of 50 μg resulted in a 25% incidence. In direct contrast, 10-MeBaP produced a lower and dose-independent tumor incidence of only 20% at both 50 μg and 10 μg initiating doses [1]. The dimethylated analog, 7,10-dimethylBaP, showed complete inactivity with 0% tumor incidence in both dose groups, confirming the position-dependent blocking effect on carcinogenic activation [1].
| Evidence Dimension | Tumor-bearing animal incidence in mouse skin initiation-promotion assay |
|---|---|
| Target Compound Data | 20% incidence at both 50 μg and 10 μg initiating doses |
| Comparator Or Baseline | Benzo[a]pyrene (BaP): 40% at 100 μg, 25% at 50 μg; 7,10-DimethylBaP: 0% at both 50 μg and 10 μg |
| Quantified Difference | 10-MeBaP exhibits a 2-fold reduction in maximum tumor incidence compared to BaP (20% vs. 40%), and a lack of dose-response, indicating a non-potent initiation profile. |
| Conditions | Mouse skin initiation-promotion model; promotion with 2.5 μg tetradecanoylphorbol acetate 3x weekly. |
Why This Matters
This data proves 10-MeBaP is a poor tumor initiator compared to BaP, making it a suitable negative control or a tool to study non-genotoxic pathways without the confounding factor of high carcinogenic potency.
- [1] Cavalieri, E., et al. Comparative tumor initiating activity of 10-methylbenzo[a]pyrene, 7,10-dimethylbenzo[a]pyrene and benzo[a]pyrene. Cancer Letters, 1978, 5 (3), 179-183. View Source
